Sodium 1,2,4-triazine-3-carboxylate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1,2,4-triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O2.Na/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGLSDQBNXFPRZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=N1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N3NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Nitrogen Heterocycles in Synthetic Chemistry and Beyond
Nitrogen heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. numberanalytics.com These structures are fundamental in synthetic chemistry and have far-reaching importance in various scientific disciplines.
Nitrogen-containing heterocycles are integral to the chemistry of life, forming the core of many biological molecules. researchgate.net Their significance stems from their diverse chemical reactivity and structural versatility, which allows for a wide array of applications. numberanalytics.comwisdomlib.org In medicinal chemistry, a substantial percentage of FDA-approved drugs feature a nitrogen-containing heterocyclic scaffold, highlighting their therapeutic relevance. researchgate.netmsesupplies.com The presence of nitrogen atoms in these rings often imparts unique properties, such as the ability to form hydrogen bonds, which is crucial for interactions with biological targets. researchgate.net
Beyond pharmaceuticals, nitrogen heterocycles are pivotal in agrochemicals, with a majority of crop protection agents incorporating these structures. msesupplies.com They also play a significant role in materials science, serving as building blocks for polymers and dyes, and in catalysis, where they can act as ligands to enhance the performance of catalysts. numberanalytics.com The broad utility of nitrogen heterocycles underscores their foundational importance in modern chemical research. numberanalytics.comwisdomlib.org
Overview of 1,2,4 Triazine Derivatives in Contemporary Chemical Research
The 1,2,4-triazine (B1199460) core is a six-membered heterocyclic ring with three nitrogen atoms at positions 1, 2, and 4. ijpsr.infowikipedia.org This particular arrangement of nitrogen atoms distinguishes it from its isomers, the 1,2,3- and 1,3,5-triazines. wikipedia.org Among the triazine isomers, 1,2,4-triazines have garnered significant attention in contemporary research due to their wide spectrum of applications. nih.gov
A significant area of investigation for 1,2,4-triazine derivatives is in medicinal chemistry. ijpsr.infonih.gov Researchers have synthesized and evaluated a multitude of these compounds for various biological activities. ijpsr.info For instance, certain 1,2,4-triazine derivatives have been identified as potent antagonists of the adenosine (B11128) A2A receptor, with potential applications in treating conditions like Parkinson's disease. acs.orgnih.gov The structural basis for their activity has been elucidated through techniques like X-ray crystallography, revealing how these molecules interact with their biological targets. acs.orgnih.gov Furthermore, some derivatives have been investigated as inhibitors of the NLRP3 inflammasome, which is implicated in a range of inflammatory diseases. acs.org
In addition to their medicinal applications, 1,2,4-triazines are valuable in synthetic organic chemistry. They can participate in inverse electron demand Diels-Alder reactions, a powerful tool for constructing complex heterocyclic systems. wikipedia.orgresearchgate.net This reactivity has been exploited in the synthesis of various nitrogen-containing compounds. researchgate.net The coordination of 1,2,4-triazines to metal centers, such as iridium(III), has also been shown to significantly enhance their reactivity in certain cycloaddition reactions. researchgate.net
Focus and Scope of Research on 1,2,4 Triazine 3 Carboxylate Systems
Classical and Modern Approaches to the 1,2,4-Triazine Ring System
The construction of the 1,2,4-triazine ring is a pivotal step in the synthesis of its derivatives. Several strategies have been developed, each with its own advantages and substrate scope.
A prevalent and classical method for synthesizing the 1,2,4-triazine ring involves the condensation of 1,2-dicarbonyl compounds with aminoguanidines or amidrazones. arkat-usa.org This approach offers a straightforward route to a variety of substituted 1,2,4-triazines. For instance, α,β-diketoesters react with amidrazones to yield triazines, often in good yields. arkat-usa.org The reaction of 1,2-dicarbonyl compounds with hydrazine (B178648) derivatives can also lead to the formation of the 1,2,4-triazine core.
A study detailed the synthesis of ethyl 1,2,4-triazine-3-carboxylate building blocks through the condensation of ethyl 2-amino-2-(hydroxyimino)acetate with various 1,2-dicarbonyl compounds. researchgate.net This method highlights the utility of functionalized precursors in directly accessing substituted triazines.
| Precursor 1 | Precursor 2 | Product | Reference |
| 1,2-Dicarbonyl Compound | Amidrazone | 1,2,4-Triazine | arkat-usa.org |
| Ethyl 2-amino-2-(hydroxyimino)acetate | 1,2-Dicarbonyl Compound | Ethyl 1,2,4-triazine-3-carboxylate | researchgate.net |
Reductive cyclization represents another important strategy for the synthesis of 1,2,4-triazine rings, particularly for fused systems. mdpi.com This method often involves the reduction of a nitro group to an amino group, which then undergoes intramolecular cyclization. For example, the reductive cyclization of nitroarylhydrazides can be employed to construct (hetero)arene ring-fused arkat-usa.orgresearchgate.netnih.govtriazines. mdpi.com
The reaction between ortho-quinones and amidrazones provides a direct route to fused 1,2,4-triazine systems. mdpi.com This method involves the condensation of the two components to form the triazine ring annulated to the quinone precursor. This approach has been utilized to synthesize a series of (hetero)arene ring-fused arkat-usa.orgresearchgate.netnih.govtriazines. mdpi.com Similarly, reactions of amidrazones with 1,4-quinones can lead to the formation of benzo- and naphtho-1,2,4-triazin-6(4H)-ones in a single step. arkat-usa.orgresearchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
| o-Quinone | Benzamidrazone | Fused arkat-usa.orgresearchgate.netnih.govtriazine | mdpi.com |
| 1,4-Benzoquinone | Amidrazone | Benzotriazin-6-one | researchgate.net |
| 1,4-Naphthoquinone | Amidrazone | Naphthotriazin-6-one | researchgate.net |
Oxidative cyclization offers a powerful tool for the formation of 1,2,4-triazine and related fused heterocyclic systems. This approach often involves the formation of a key intermediate which then undergoes an intramolecular cyclization promoted by an oxidizing agent. For instance, the oxidative cyclization of 2-pyridylhydrazones using N-chlorosuccinimide (NCS) has been developed to synthesize arkat-usa.orgresearchgate.netnih.govtriazolo[4,3-a]pyridines. mdpi.com In this reaction, the hydrazone is believed to initially form a chlorohydrazone intermediate, which then undergoes cyclization. mdpi.com Another example involves the oxidative cyclization of amidrazones to form dihydrobenzo[e] arkat-usa.orgresearchgate.netnih.govtriazines, although further oxidation to the fully aromatic Blatter radical can be challenging. nih.gov
Specific Synthesis of 1,2,4-Triazine-3-Carboxylate Building Blocks
The introduction of a carboxylate group at the 3-position of the 1,2,4-triazine ring is a key step in accessing the target compound, this compound. This functionalization can be achieved through various synthetic routes.
The synthesis of 1,2,4-triazine-3-carboxylate esters is a common strategy, as the ester can be subsequently hydrolyzed to the corresponding carboxylic acid and then converted to the sodium salt. A method for synthesizing methyl 1,2,4-triazole-3-carboxylate (B8385096) involves a three-step reaction starting from trichloroacetonitrile (B146778) and formyl hydrazine, followed by cyclization and alcoholysis. google.com Although this example pertains to a triazole, similar principles can be applied to triazine synthesis.
The synthesis of ethyl 1,2,4-triazine-3-carboxylate building blocks has been explicitly reported, demonstrating the direct incorporation of the ester functionality during the ring formation. researchgate.net Furthermore, the functionalization of pre-existing 1,2,4-triazine rings is a viable approach. For example, Suzuki cross-coupling reactions have been used to introduce aryl groups at the 5- and 6-positions of a 3-amino-1,2,4-triazine core. nih.gov While this does not directly form a carboxylate, it illustrates the potential for post-synthesis modification of the triazine ring.
Multi-Step Procedures for Carboxylic Acid Derivatives (e.g., Thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid)
The synthesis of complex carboxylic acid derivatives of 1,2,4-triazine often necessitates multi-step reaction sequences. A notable example is the preparation of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, which showcases a convergent synthetic strategy. nih.gov This approach typically begins with the generation of S-alkylated intermediates from 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones and ethyl 2-chloroacetoacetate. nih.gov
The subsequent key steps in this synthesis are:
Intramolecular Cyclization: The β-keto ester intermediates undergo an intramolecular cyclization, often facilitated by microwave irradiation in the presence of polyphosphoric acid (PPA), to form the fused thiazolo[3,2-b]-1,2,4-triazine ring system. nih.gov
Hydrolysis: The ester group of the cyclized product is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved using a methanolic solution of a base like potassium hydroxide (B78521) (KOH), followed by acidification. nih.gov
Amidation: The resulting carboxylic acid can be further derivatized, for instance, by amidation with various substituted amines to create a library of target compounds. nih.gov
This multi-step procedure allows for the introduction of diversity at different positions of the final molecule, making it a versatile method for generating novel analogs.
Hydrolysis of Nitrile Precursors to Carboxylic Acids
The hydrolysis of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis and provides a direct route to 1,2,4-triazine-3-carboxylic acids from their corresponding nitrile precursors. chemistrysteps.comlibretexts.orgweebly.com This reaction can be performed under both acidic and basic conditions, typically requiring heat. libretexts.orgweebly.com
The general mechanism involves two main stages:
Conversion of the nitrile to an amide intermediate. chemistrysteps.com
Hydrolysis of the amide to the carboxylic acid. chemistrysteps.com
Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to yield the free carboxylic acid and an ammonium (B1175870) salt. libretexts.org In contrast, alkaline hydrolysis involves heating the nitrile with a base like sodium hydroxide solution, which produces a salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid from the salt, a subsequent acidification step is necessary. libretexts.org
While general procedures for nitrile hydrolysis are well-established, specific applications to 1,2,4-triazine-3-carbonitrile are also documented. For instance, biocatalytic methods employing nitrilase or a combination of nitrile hydratase and amidase can be utilized for the synthesis of carboxylic acids from nitriles. researchgate.net An alternative route to obtain 1,2,4-triazole-3-carboxylate salts involves the hydrolysis of the corresponding esters, which can be prepared from acyl hydrazides and ethyl 2-ethoxy-2-iminoacetate hydrochloride. nih.gov
Strategies for Derivatization and Structural Diversity
To explore the structure-activity relationships and develop novel compounds, the 1,2,4-triazine core can be functionalized at various positions.
Functionalization of the Triazine Core at Various Positions (e.g., C3, C5, C6, N2)
The reactivity of the carbon atoms in the 1,2,4-triazine ring allows for selective functionalization. The C5 position is generally the most susceptible to nucleophilic attack, followed by the C6 and then the C3 position. researchgate.net
C3-Position: The C3 position can be functionalized, for example, through the development of libraries of 3-amino-1,2,4-triazine derivatives. nih.gov
C5 and C6-Positions: These positions are frequently targeted for modification. For instance, 5,6-disubstituted 1,2,4-triazines can be synthesized through the condensation of 1,2-dicarbonyl compounds with acid hydrazides, although this can lead to regioisomeric mixtures with unsymmetrical diketones. nih.gov A common strategy for selective functionalization involves bromination at the C6 position of a 3-amino-5-phenyl-1,2,4-triazine, followed by a Suzuki cross-coupling reaction to introduce various aryl or heteroaryl groups. nih.gov The carboxylic acid functionality at the C6 position can also be converted into a range of amides to enhance structural diversity. nih.gov The reaction of 1,2,4-triazines with Grignard reagents can also lead to substitution at the C5 and C6 positions. researchgate.net
N2-Position: While functionalization at the nitrogen atoms is less common for simple 1,2,4-triazines, N-alkylation is a known method for derivatization in related triazole systems, leading to N-substituted products. nih.gov
Preparation of Fused 1,2,4-Triazine Systems and Benzo Derivatives
Fusing the 1,2,4-triazine ring with other heterocyclic or aromatic systems is a powerful strategy to create novel chemical entities with distinct properties.
Several synthetic routes lead to fused 1,2,4-triazine systems:
Thiazolo[3,2-b]-1,2,4-triazines: As discussed in section 2.2.2, these can be synthesized via intramolecular cyclization of S-alkylated 3-mercapto-1,2,4-triazin-5-ones. nih.gov
Pyrrolo[2,1-f] eurekaselect.comorganic-chemistry.orgingentaconnect.comtriazines: These can be prepared from the ring closure of semicarbazone derivatives of pyranulose glucosides. ingentaconnect.com
Pyrido[1,2-b] eurekaselect.comorganic-chemistry.orgingentaconnect.comtriazinones: These are accessible through the heterocyclization of N-(heteroarylamino)pyridone derivatives with reagents like chloroacetyl chloride. ingentaconnect.com
Di-1,2,4-triazine systems: The reaction of hetero dienes and hetero dienophiles can lead to the formation of complex structures like N2,N5-di(3,5,6-triaryl-5,6-dihydro-1,2,4-triazine-4(3H)-yl)-1,3,4-thiadiazole-2,5-diamines. pnrjournal.com
Pericyclic Reactions and Their Mechanisms
Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of modern synthetic chemistry. libretexts.org 1,2,4-Triazine-3-carboxylate and its derivatives are particularly adept at participating in these concerted reactions, offering pathways to diverse molecular architectures.
Inverse Electron-Demand Diels-Alder Reactions (IEDDA)
The inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the formation of six-membered rings, proceeding between an electron-poor diene and an electron-rich dienophile. wikipedia.org 1,2,4-Triazines, being electron-deficient heterocycles, are excellent candidates for this type of transformation. researchgate.netnih.gov The presence of a carboxylate group at the 3-position can further influence the reactivity of the triazine ring.
The reactivity of 1,2,4-triazines in IEDDA reactions is significantly enhanced when paired with strained dienophiles like trans-cyclooctenes and norbornadiene. nih.govnih.gov The ring strain in these dienophiles raises the energy of their highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the triazine and thus accelerating the reaction. rsc.org
Studies have shown that 1,2,4-triazines react with trans-cyclooctene (B1233481) (TCO) derivatives in IEDDA reactions, a process that has found applications in bioconjugation. nih.gov Similarly, the reaction of 1,2,4-triazines with bicyclononynes, another class of strained alkynes, has been investigated, demonstrating that these reactions can proceed at physiologically relevant temperatures. nih.govnih.gov Norbornadiene also serves as a competent dienophile in reactions with 1,2,4-triazines, often under high pressure, leading to the formation of pyridine (B92270) derivatives. researchgate.net The reaction with trichloro-1,2,4-triazine and bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) primarily yields 2,3,6-trichloropyridine (B1294687) through the loss of cyclopentadiene (B3395910) from an intermediate. rsc.org
Table 1: Reactivity of 1,2,4-Triazines with Strained Dienophiles
| 1,2,4-Triazine Derivative | Strained Dienophile | Reaction Conditions | Product Type |
| General 1,2,4-triazines | trans-Cyclooctenes (TCOs) | Varies | Dihydropyridine (B1217469) intermediates, leading to pyridines |
| 1,2,4-Triazin-3-ylalanine | Bicyclononynes (BCN) | 37 °C | Pyridine derivatives |
| 5-Hydrazinyl-1,2,4-triazines | 2,5-Norbornadiene | High pressure | 2-Aminopyridines, 6-unsubstituted pyridines |
| Trichloro-1,2,4-triazine | Bicyclo[2.2.1]hepta-2,5-diene | Varies | 2,3,6-Trichloropyridine |
The kinetics of the IEDDA reaction involving 1,2,4-triazines are highly sensitive to the nature of substituents on both the triazine ring and the dienophile. Electron-withdrawing groups on the 1,2,4-triazine ring generally accelerate the reaction by lowering the energy of the LUMO. researchgate.net Conversely, electron-donating groups on the dienophile increase the rate by raising the HOMO energy. eur.nl
A systematic study on the reactivity of various 1,2,4-triazines with trans-cyclooctenes revealed that reaction rates can vary by orders of magnitude depending on the substitution pattern. nih.gov For instance, the introduction of a pyridinium (B92312) group to the triazine scaffold was found to significantly increase reactivity. nih.gov The position of the substituent on the triazine ring also plays a crucial role; for example, 5-substituted 1,2,4-triazines are less sterically hindered and can react with bulky dienophiles. researchgate.net In the context of 1,2,3-triazines, a C5-electron-withdrawing group like a carboxylate dramatically increases the reaction rate with amidines, by nearly 10,000-fold compared to the unsubstituted parent. nih.gov
**Table 2: Second-Order Rate Constants for IEDDA Reactions of Substituted 1,2,4-Triazines with trans-Cyclooctenes (TCOs)***
| 1,2,4-Triazine Substituent | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-bisaryl | TCO | Slower than mono-substituted derivatives |
| 6-aryl | TCO | Faster than 3,6-bisaryl derivatives |
| Pyridinium | TCO | Significantly increased reactivity |
*Qualitative data based on findings indicating relative reactivity trends. nih.gov
A key outcome of the IEDDA reaction between 1,2,4-triazines and dienophiles is the formation of substituted pyridines. researchgate.net The initial [4+2] cycloaddition product is typically a bicyclic adduct that is unstable and readily undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to yield a dihydropyridine intermediate. This intermediate then aromatizes to the corresponding pyridine. nih.gov When the starting triazine bears a carboxylate group, this functionality is retained in the final pyridine product, providing a direct route to pyridine carboxylates. This transformation is a powerful synthetic strategy for accessing highly substituted pyridine rings that might be challenging to prepare through other methods. researchgate.net
1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides
Beyond Diels-Alder reactions, 1,2,4-triazine systems can also participate in 1,3-dipolar cycloadditions. nih.govacs.org This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.orgnumberanalytics.com Specifically, 1-alkyl-1,2,4-triazinium salts, which can be readily prepared from the parent triazines, serve as precursors to triazinium ylides. These ylides, generated in situ, act as 1,3-dipoles and react with electron-poor dipolarophiles. nih.govacs.org
This process leads to the formation of polysubstituted pyrrolo[2,1-f] researchgate.netnih.govacs.orgtriazines in a single step and often in good yields. nih.govacs.org The reaction has been shown to be both regio- and diastereoselective, with the outcomes supported by DFT calculations. nih.govacs.org This methodology provides a straightforward synthetic route to a class of fused heterocyclic compounds with potential biological activity. nih.govacs.org
Table 3: Overview of 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides
| Reactant 1 (1,3-Dipole Precursor) | Reactant 2 (Dipolarophile) | Product | Key Features |
| 1-Alkyl-1,2,4-triazinium salts | Electron-poor dipolarophiles | Polysubstituted pyrrolo[2,1-f] researchgate.netnih.govacs.orgtriazines | Single step, good yields, regio- and diastereoselective |
Nucleophilic and Electrophilic Transformations
The 1,2,4-triazine ring, particularly when functionalized with a carboxylate group, can undergo various nucleophilic and electrophilic transformations. The electron-deficient nature of the triazine ring makes it susceptible to attack by nucleophiles. The carboxylate group itself can be a site for chemical modification.
For instance, the carboxyl group of certain 1,2,4-triazine derivatives can be utilized for peptide coupling under standard conditions. nih.gov Furthermore, late-stage functionalization of the 1,2,4-triazine scaffold has been achieved through reactions like the alkylation of a pyridyl substituent on the triazine ring, which proceeds with good selectivity on the pyridine nitrogen without affecting the triazine heterocycle. nih.gov
Ring Contraction and Rearrangement Processes
Beyond simple substitution, the 1,2,4-triazine ring can undergo more complex transformations, including ring contractions and rearrangements, often induced by specific reagents or conditions. These reactions provide pathways to other important heterocyclic scaffolds.
A significant reaction of 1,2,4-triazines is their contraction to form imidazole (B134444) derivatives. researchgate.net This transformation can be initiated by a variety of reagents and conditions, including treatment with reducing agents, oxidizing agents, and acids. researchgate.net For example, treating 1,2,4-triazin-3-ones with hydroxylamine-O-sulfonic acid results in a ring contraction to yield imidazolin-2-ones in high yield. rsc.org This reaction is proposed to proceed through an N-aminotriazinone intermediate. rsc.org Tandem reactions, where the final step is a triazine ring contraction, have also been observed with reagents like nitrosating and aminating agents. researchgate.net
In fused heterocyclic systems containing a 1,2,4-triazine ring, base-induced rearrangements can lead to novel and complex molecular architectures. A notable example is the synthesis of imidazo[4,5-e] researchgate.netresearchgate.netthiazino[2,3-c] researchgate.netchemistryviews.orgrsc.orgtriazines. beilstein-journals.orgnih.gov This is achieved through a cascade sequence involving hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c] researchgate.netchemistryviews.orgrsc.orgtriazin-7(8H)-ylidene)acetic acid esters upon treatment with excess potassium hydroxide in methanol. beilstein-journals.orgnih.gov This process involves the expansion of a thiazolidine (B150603) ring into a thiazine (B8601807) ring, demonstrating a significant structural reorganization induced by the basic conditions. beilstein-journals.org
The table below outlines key features of these base-induced rearrangements.
| Starting Material | Reagent | Product | Transformation Type | Reference |
| Imidazo[4,5-e]thiazolo[2,3-c] researchgate.netchemistryviews.orgrsc.orgtriazin-7(8H)-ylidene)acetic acid esters | KOH/Methanol | Imidazo[4,5-e] researchgate.netresearchgate.netthiazino[2,3-c] researchgate.netchemistryviews.orgrsc.orgtriazines | Hydrolysis and skeletal rearrangement (ring expansion) | beilstein-journals.org, nih.gov |
| Imidazo[4,5-e]thiazolo[3,2-b] researchgate.netchemistryviews.orgrsc.orgtriazin-6(7H)-ylidene)acetic acid esters | KOH/Methanol | Imidazo[4,5-e] researchgate.netresearchgate.netthiazino[2,3-c] researchgate.netchemistryviews.orgrsc.orgtriazines | Hydrolysis, thiazole (B1198619) ring expansion, and change of junction type | beilstein-journals.org |
Metal-Catalyzed and Metal-Free Reactions in Synthesis
Both metal-catalyzed and metal-free reactions play a significant role in the synthesis and functionalization of 1,2,4-triazine systems, offering diverse pathways to a wide range of derivatives.
Metal-free synthesis provides an efficient and often more sustainable approach. researchgate.net For instance, 3,5-disubstituted-1,2,4-triazines can be synthesized regioselectively through a coupled domino strategy involving terminal aryl alkenes and amidrazones in one pot. researchgate.net Another metal-free approach utilizes a microwave-assisted, one-pot, three-step [4+2] annulation for the synthesis of highly substituted 1,2,4-triazines. chemistryviews.org
On the other hand, metal-catalyzed reactions offer unique reactivity and are essential for certain transformations. Rhodium-catalyzed reactions of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles provide intermediates for the synthesis of various substituted 1,2,4-triazines. organic-chemistry.org Iron has also been employed as a cost-effective catalyst for the cyclization of aldehydes with ammonium iodide to produce 2,4,6-trisubstituted 1,3,5-triazines. rsc.org Furthermore, the coordination of 1,2,4-triazines to metals like Iridium(III) can significantly enhance their reactivity in reactions such as inverse electron-demand Diels-Alder (IEDDA) cycloadditions. researchgate.net
The following table compares metal-catalyzed and metal-free synthetic approaches for triazine derivatives.
| Reaction Type | Catalyst/Conditions | Products | Advantages | Reference |
| Metal-Free | Domino process (Iodination, Kornblum oxidation, Condensation) | 3,5-disubstituted-1,2,4-triazines | Operational simplicity, moderate to high yields | researchgate.net |
| Metal-Free | Microwave-assisted [4+2] annulation | 5,6-substituted-3-hydrazinyl-1,2,4-triazines | Mild conditions, good functional group compatibility | chemistryviews.org |
| Metal-Catalyzed | Rhodium | 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines | Access to different substitution patterns | organic-chemistry.org |
| Metal-Catalyzed | Iron | 2,4,6-trisubstituted 1,3,5-triazines | Cost-effective, atom-efficient | rsc.org |
| Metal-Catalyzed | Iridium(III) | Enhanced Diels-Alder adducts | Significantly boosts reaction rates | researchgate.net |
Hydrolytic and Transesterification Reactions of Carboxylate Moieties
The hydrolysis and transesterification of esters are fundamental organic reactions, typically proceeding through nucleophilic acyl substitution. The reactivity of the ester is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. In the context of 1,2,4-triazine-3-carboxylates, the electron-withdrawing nature of the triazine ring is expected to enhance the electrophilicity of the carbonyl carbon, thus influencing the rates and mechanisms of these reactions.
Hydrolytic Reactions
Hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification):
The hydrolysis of esters under basic conditions is an irreversible process that yields a carboxylate salt and an alcohol. The generally accepted mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group and forming the carboxylic acid. The carboxylic acid is subsequently deprotonated by the basic medium to form the carboxylate salt. ucalgary.camasterorganicchemistry.com
Acid-Catalyzed Hydrolysis:
Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, the alcohol is eliminated, and the catalyst is regenerated. ucalgary.ca
In the context of 1,2,4-triazine derivatives, acid hydrolysis has been used to convert other functional groups into carboxylic acids. For example, a 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one derivative was subjected to acid hydrolysis to yield the corresponding carboxylic acid. researchgate.net This indicates the stability of the triazine ring under these conditions, allowing for selective transformation at the substituent.
Transesterification Reactions
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can also be catalyzed by either an acid or a base.
Base-Catalyzed Transesterification:
Similar to hydrolysis, base-catalyzed transesterification proceeds via a nucleophilic acyl substitution mechanism, with an alkoxide acting as the nucleophile.
Acid-Catalyzed Transesterification:
In an acidic medium, the ester is protonated, followed by nucleophilic attack by an alcohol molecule. This process is also reversible and is often driven to completion by using a large excess of the reactant alcohol.
While detailed studies on the transesterification of 1,2,4-triazine-3-carboxylates are scarce, the synthesis of various esters of this heterocyclic system implies the feasibility of such reactions. For example, the preparation of methyl 1,2,4-triazole-3-carboxylate often involves an esterification or transesterification step. google.comgoogle.com Although this pertains to a triazole, the principles are applicable to the triazine system.
Mechanistic Investigations
The electron-deficient nature of the 1,2,4-triazine ring is a key factor in the reactivity of its carboxylate derivatives. This electron withdrawal increases the partial positive charge on the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack. This effect is expected to accelerate the rates of both hydrolysis and transesterification compared to esters attached to electron-rich aromatic systems.
Substituents on the 1,2,4-triazine ring can further modulate this reactivity. Electron-donating groups would be expected to decrease the rate of nucleophilic attack, while electron-withdrawing groups would further enhance it. A study on the reaction of methyl 1,2,3-triazine-5-carboxylate with amidines (a different isomer but still an electron-deficient heterocycle) demonstrated that electron-withdrawing substituents on the triazine ring increase its reactivity in cycloaddition reactions, a principle that can be extended to nucleophilic substitution at the carboxylate group. nih.gov
Computational Chemistry and Molecular Modeling of 1,2,4 Triazine 3 Carboxylate Derivatives
Electronic Structure Theory and Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical investigation of 1,2,4-triazine (B1199460) derivatives, offering a detailed view of their molecular and electronic properties.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study 1,2,4-triazine derivatives to determine their optimized molecular geometries and various electronic properties. d-nb.infonih.govnih.govmdpi.com The choice of functional and basis set is critical in DFT calculations. For triazine derivatives, the B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) has been shown to provide a good balance between accuracy and computational cost. d-nb.infonih.govnih.govirjweb.com
Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. youtube.com For 1,2,4-triazine derivatives, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from X-ray crystallography where available. nih.gov For instance, studies on substituted 1,2,4-triazines have demonstrated that the triazine ring itself is typically planar. nih.gov The planarity of the ring system is a key determinant of its aromaticity and electronic properties.
Beyond molecular geometry, DFT is employed to calculate a range of electronic properties that are crucial for understanding the reactivity and potential applications of these compounds. These properties include total energy, dipole moment, and the distribution of electronic charge within the molecule. nih.gov For example, in a study of N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, DFT calculations were used to determine the optimized geometry and various electronic parameters. irjweb.com
HOMO-LUMO Orbital Analysis and Band Gap Determination
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. schrodinger.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.com
A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com This parameter is often calculated using DFT methods to assess the potential of 1,2,4-triazine derivatives in various applications, including as materials for dye-sensitized solar cells where a small gap can be advantageous. d-nb.infonih.govnih.gov
For example, a theoretical study on N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine calculated a HOMO-LUMO energy gap of 4.4871 eV, providing a quantitative measure of its chemical reactivity. irjweb.com In another study on different 1,2,4-triazine-based dyes, the HOMO and LUMO energies were calculated to evaluate their suitability for solar cell applications, with the distribution of these orbitals indicating the sites of electron donation and acceptance within the molecules. d-nb.infonih.govnih.gov
| Parameter | Value | Reference |
| HOMO-LUMO Energy Gap (ΔE) | 4.4871 eV | irjweb.com |
Note: The above data is for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine, a derivative of 1,2,4-triazine.
Analysis of Substituent Electronic Effects
The electronic properties of the 1,2,4-triazine ring are highly sensitive to the nature and position of substituents. nih.govlodz.plresearchgate.net Computational studies, particularly using DFT, are instrumental in systematically investigating these substituent effects. By introducing different functional groups at various positions on the triazine or an appended ring, it is possible to modulate the electronic structure and, consequently, the reactivity and biological activity of the molecule. nih.gov
For instance, a study on 3-substituted benzo[e] nih.govlodz.plnih.govtriazines demonstrated a significant effect of the C(3) substituent on the π-π* transition energy. nih.govlodz.plresearchgate.net This study also found a good correlation between the 1H NMR chemical shifts and the Hammett substituent constant (σp), providing a quantitative link between the electronic nature of the substituent and its impact on the magnetic environment of the protons in the molecule. nih.govlodz.plresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods, such as CoMFA and CoMSIA, are particularly powerful as they consider the three-dimensional properties of the molecules.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.gov The process involves aligning the molecules in a common orientation and then calculating the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between each molecule and a probe atom at various grid points in a defined 3D space. The resulting field values are then used as independent variables in a partial least squares (PLS) analysis to build a QSAR model.
CoMFA studies on 1,2,4-triazine derivatives have been successful in elucidating the structural requirements for their biological activities. For example, a CoMFA study on anticoccidial 2-(substituted phenyl)-1,2,4-triazine-3,5(2H,4H)-diones yielded an excellent correlation between their physical properties and their anticoccidial potencies. nih.gov The resulting models, often visualized as contour maps, highlight regions in space where steric bulk or particular electrostatic charges are favorable or unfavorable for activity, thus guiding the design of more potent analogs. nih.gov
Comparative Molecular Similarity Index Analysis (CoMSIA)
Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive description of the molecular properties that can influence biological activity.
Like CoMFA, CoMSIA generates contour maps that indicate the favorable and unfavorable regions for each property. This information is invaluable for understanding the specific interactions between the ligands and their biological target. While no specific CoMSIA studies focused solely on Sodium 1,2,4-triazine-3-carboxylate were found, research on related triazine derivatives demonstrates the utility of this approach. For instance, in a study of triazine type MDR modulators, CoMSIA models were found to be slightly better than CoMFA models in terms of predictivity.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations offer a dynamic and detailed view of how 1,2,4-triazine derivatives interact with their protein targets. These methods are crucial for validating QSAR models and for understanding the precise molecular interactions that lead to a biological response.
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. This technique has been widely applied to 1,2,4-triazine derivatives to elucidate their mechanism of action. For antagonists of the adenosine (B11128) A2A receptor, docking studies revealed that the 1,2,4-triazine isomers could bind deep inside the orthosteric binding cavity, a region typically occupied by the ribose group of the natural ligand, adenosine. nih.govacs.org The modeling showed how the amino-triazine core establishes key interactions within the receptor pocket. nih.gov
In the context of anticancer research, docking studies have explored the binding of 1,2,4-triazine sulfonamide derivatives to various receptors involved in cancer progression, such as the human estrogen receptor alpha (ERα) and other protein kinases. mdpi.commdpi.com These simulations showed that the derivatives inserted well into the receptor's binding pockets. mdpi.com Similarly, the binding modes of 1,2,4-triazine derivatives have been investigated against lanosterol (B1674476) 14-demethylase (CYP51) from Candida albicans, a key enzyme in fungal cell membrane biosynthesis, to explore their potential as antifungal agents. frontiersin.org
A critical outcome of molecular docking is the identification of specific amino acid residues within the target protein that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are vital for the ligand's affinity and specificity.
For the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione inhibitors of h-DAAO, docking and dynamics simulations identified four essential residues—Gly313, Arg283, Tyr224, and Tyr228—that directly interact with the inhibitor. nih.govrsc.orgnih.gov In the case of adenosine A2A receptor antagonists, interactions with residues such as Asn253 and His278 were found to be crucial. nih.govacs.org One analog even formed an additional hydrogen bond with His278, which was accompanied by a conformational change in the nearby Glu13 residue. acs.org For anticancer sulfonamide derivatives targeting the 6PL2 receptor, hydrogen bonds were observed with LYS-725 and ARG-602. mdpi.com
Table 2: Key Amino Acid Residue Interactions with 1,2,4-Triazine Derivatives
| Target Protein | Derivative Class | Key Interacting Residues | Type of Interaction | Source(s) |
| h-DAAO | 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones | Gly313, Arg283, Tyr224, Tyr228 | Hydrogen Bonds | nih.gov, rsc.org, nih.gov |
| h-DAAO | 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones | Leu51, His217, Gln53, Leu215 | Hydrophobic Interactions | nih.gov, rsc.org, nih.gov |
| Adenosine A2A Receptor | 3-Amino-5-aryl-1,2,4-triazines | Asn253, His278 | Hydrogen Bonds | nih.gov, acs.org |
| 6PL2 Receptor | 1,2,4-Triazine Sulfonamides | LYS-725, ARG-602 | Hydrogen Bonds | mdpi.com |
| 3RHK Receptor | 1,2,4-Triazine Sulfonamides | SER-1331, LYS-1263 | Hydrogen Bonds | mdpi.com |
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations provide a more realistic picture by simulating the movement of the ligand and protein atoms over time. This analysis is crucial for assessing the stability of the predicted binding mode.
For h-DAAO inhibitors, MD simulations confirmed that the hydrogen bonds formed by the triazine structure, along with hydrophobic interactions with surrounding residues, play a significant role in maintaining the stability of the inhibitor within the protein's binding site. nih.govrsc.org A study on 1,2,4-triazine derivatives targeting the CYP51 enzyme of Candida albicans employed 10-nanosecond MD simulations to validate the docking results. nih.gov The stability of the ligand-protein complexes was confirmed by analyzing metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and the persistence of hydrogen bonds over the simulation period. nih.gov Such analyses provide strong evidence that the computationally predicted binding mode is stable and, therefore, a reliable representation of the molecular interaction.
Applications of 1,2,4 Triazine 3 Carboxylate in Advanced Materials Science Research
Organic Optoelectronic Materials
The unique electronic properties of the 1,2,4-triazine (B1199460) ring system make it a compelling candidate for use in organic optoelectronic devices. The presence of three nitrogen atoms in the six-membered ring results in a significant electron deficiency, which is a key attribute for materials used in various components of these devices.
Electron Acceptor Units in N-Type Semiconductors
The development of high-performance n-type organic semiconductors is crucial for the advancement of organic electronics, enabling the fabrication of efficient complementary circuits. The electron-deficient nature of the 1,2,4-triazine core makes it an excellent electron acceptor unit. mdpi.comacs.org When incorporated into a larger conjugated system, the triazine moiety can effectively lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the material, a critical factor for efficient electron injection and transport.
The carboxylate group at the 3-position of the 1,2,4-triazine ring further enhances its electron-accepting properties through its electron-withdrawing inductive effect. While direct studies on Sodium 1,2,4-triazine-3-carboxylate for this specific application are not widely documented, the fundamental principles of molecular design strongly suggest its potential. The combination of the triazine core and the carboxylate group is anticipated to create materials with the low-lying LUMO levels necessary for n-type semiconducting behavior.
Components in Dye-Sensitized Solar Cells
In the realm of renewable energy, dye-sensitized solar cells (DSSCs) represent a promising low-cost photovoltaic technology. nih.gov The efficiency of DSSCs is heavily reliant on the properties of the sensitizing dye, which must absorb light, inject electrons into the semiconductor electrode (typically TiO₂), and be regenerated by the electrolyte. The 1,2,4-triazine-3-carboxylate scaffold is well-suited for this role.
The carboxylate group is a well-established and effective anchoring group for attaching dye molecules to the surface of titanium dioxide. rsc.orgosti.gov This strong binding facilitates efficient electron injection from the excited dye into the conduction band of the TiO₂. Furthermore, the 1,2,4-triazine core can act as a component of the dye's π-conjugated system, influencing its light-harvesting properties and energy levels. preprints.orgd-nb.inforesearchgate.net Theoretical studies on various 1,2,4-triazine derivatives have shown that their HOMO and LUMO energy levels can be tuned to be suitable for use as sensitizers in DSSCs. d-nb.info For instance, porphyrin dyads linked by a triazine moiety and functionalized with carboxylic acid anchoring groups have been successfully employed in DSSCs, demonstrating the viability of this molecular design. rsc.org
Table 1: Performance of a Dye-Sensitized Solar Cell using a Triazine-Linked Porphyrin Dyad with Carboxylic Acid Anchoring Groups
| Dye | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| 5a (two COOH groups) | 5.28 | 12.30 | 0.65 | 0.66 |
| 5b (one COOH group) | 3.50 | 9.20 | 0.62 | 0.61 |
| Data sourced from a study on triazine-linked porphyrin dyads. rsc.org |
Emitting Layers in Organic Light-Emitting Diodes (OLEDs)
Organic light-emitting diodes (OLEDs) are at the forefront of display and solid-state lighting technologies. The emitting layer is the heart of an OLED, where charge carriers recombine to produce light. The electron-deficient 1,2,4-triazine core has been investigated for its potential in OLED materials, often as a component of the host or electron-transporting layer. nih.govsnu.ac.krrsc.orgresearchgate.net However, its properties also make it a candidate for inclusion in the emitting layer itself, particularly in the design of emitters that rely on intramolecular charge transfer.
Magnetic Materials and Spin-Related Applications
The exploration of purely organic magnetic materials is a fascinating and rapidly developing area of materials science. The stability of certain organic radicals opens up possibilities for creating lightweight, flexible, and solution-processable magnetic materials.
Precursors to Nitrogen-Centered Benzotriazinyl Radicals (Blatter Radicals)
Blatter radicals, which are stable nitrogen-centered radicals based on the benzo[e] nih.govmdpi.comdb-thueringen.detriazinyl framework, are of significant interest for their potential in magnetic and spintronic applications. nih.govrsc.org The synthesis of these radicals often involves the chemical or electrochemical oxidation of a dihydrobenzo[e] nih.govmdpi.comdb-thueringen.detriazine precursor. The nature of the substituent at the C3 position of the triazine ring can significantly influence the properties of the resulting radical.
The synthesis of Blatter radicals can be achieved through various routes, including the cyclization of N-arylguanidines and N-arylamidines, followed by the addition of an aryl lithium reagent and subsequent oxidation. nih.govacs.org While the direct synthesis from a 3-carboxy-1,2,4-triazine has not been extensively detailed, the carboxylate group could potentially be transformed into other functional groups that are amenable to the radical synthesis. For instance, a carboxylic acid could be converted to an amide or other functionalities, which could then be utilized in the established synthetic pathways for Blatter radicals. The development of synthetic routes starting from readily available precursors like 1,2,4-triazine-3-carboxylic acid derivatives could expand the library of accessible Blatter radicals with tailored properties. nih.govdb-thueringen.de
Studies on Ferromagnetic and Antiferromagnetic Properties
The magnetic properties of materials composed of Blatter radicals are determined by the interactions between the unpaired spins on adjacent radical units in the solid state. These interactions can be either ferromagnetic (aligning the spins in the same direction) or antiferromagnetic (aligning the spins in opposite directions). The specific arrangement of the radicals in the crystal lattice, which is influenced by the substituents on the Blatter radical, plays a crucial role in determining the nature and strength of these magnetic interactions. preprints.orgmdpi.comscispace.comchemrxiv.org
Studies on various C3-substituted Blatter radicals have shown that the intermolecular interactions can be tuned to favor either ferromagnetic or antiferromagnetic coupling. For example, magnetic susceptibility measurements on crystalline samples of different Blatter radical derivatives have revealed both weak antiferromagnetic interactions and stronger ferromagnetic coupling, depending on the molecular packing. mdpi.comscispace.com The introduction of a substituent at the C3 position, which could be derived from a 1,2,4-triazine-3-carboxylate precursor, would be expected to have a significant impact on the solid-state packing and, consequently, the magnetic properties of the resulting material. For instance, the presence of polar groups could lead to specific intermolecular interactions that favor a particular magnetic ordering.
Table 2: Magnetic Properties of Selected Blatter Radical Derivatives
| Compound | Magnetic Interaction | J/kB (K) |
| 1a (1-(3,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] nih.govmdpi.comdb-thueringen.detriazin-4-yl) | Antiferromagnetic | -292 ± 10 |
| 1b (1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] nih.govmdpi.comdb-thueringen.detriazin-4-yl) | Antiferromagnetic | -222 ± 17 |
| Data sourced from a study on the effects of difluorophenyl substituents on Blatter radicals. mdpi.com |
Coordination Chemistry and Metal Complexation
The 1,2,4-triazine-3-carboxylate scaffold and its derivatives are of significant interest in coordination chemistry due to the presence of nitrogen atoms in the triazine ring and the oxygen atoms of the carboxylate group. These sites act as effective coordination points for a wide array of metal ions.
Ligands for Transition Metal Ions
Derivatives of 1,2,4-triazine are versatile ligands for complexing transition metal ions. The nitrogen-rich heterocyclic core, combined with other functional groups, allows for the formation of stable and structurally diverse metal complexes. For instance, 3-amino-1H-1,2,4-triazole-5-carboxylic acid (H2atrc), a related compound, has been used to synthesize a variety of transition metal complexes. mdpi.com These include discrete mononuclear complexes like [Zn(Hatrc)2(H2O)] and [Mn(Hatrc)2(H2O)2], as well as polynuclear structures. mdpi.com The ability of the triazine core to be combined with strong σ-donating groups, like phosphines in PN³P pincer systems, makes them attractive for use in metal-ligand cooperativity for catalysis. acs.org
The π-deficient nature of the triazine ring, compared to pyridine (B92270), enhances the stability of catalysts under reducing conditions and facilitates metal-to-ligand charge transfer. acs.org Research on quadridentate N-heterocyclic ligands incorporating the 1,2,4-triazine ring has demonstrated complex formation with various transition metals. For example, a 6-(1,2,4-triazin-3-yl)-2,2':6',2''-terpyridine ligand forms a 1:1 complex with the Ag(I) ion and isomeric 2:2 helical complexes with Cu(I). nih.gov The structural and electronic properties of these ligands can be fine-tuned through chemical modification, influencing the properties of the resulting metal complexes. acs.org
Table 1: Examples of Transition Metal Complexes with Triazine-Based Ligands
| Metal Ion | Ligand | Complex Stoichiometry (Metal:Ligand) | Reference |
| Zinc (II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | 1:2 | mdpi.com |
| Manganese (II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | 1:2 | mdpi.com |
| Iron (III) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | 2:4 (dinuclear) | mdpi.com |
| Cadmium (II) | 3-amino-1H-1,2,4-triazole-5-carboxylic acid | 1:2 (polymeric) | mdpi.com |
| Copper (I) | 6-(1,2,4-triazin-3-yl)-2,2':6',2''-terpyridine | 2:2 | nih.gov |
| Silver (I) | 6-(1,2,4-triazin-3-yl)-2,2':6',2''-terpyridine | 1:1 | nih.gov |
Metal-Organic Frameworks (MOFs) Construction
Triazine derivatives, particularly those bearing multiple carboxylate groups, are excellent building blocks for the construction of Metal-Organic Frameworks (MOFs). These organic linkers can coordinate with metal ions to form extended, porous, and crystalline structures with potential applications in areas like gas storage, separation, and catalysis. mdpi.com
For example, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) has been used to synthesize a novel zinc-based MOF. mdpi.com This MOF exhibits a two-fold interpenetrated 3D framework with a Langmuir surface area of 711 m²/g and shows promise for wastewater treatment due to its adsorption and photocatalytic capabilities. mdpi.com Similarly, 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid has been employed to create novel 3D frameworks with Pb(II) and Ni(II) ions, which display interesting topologies and photocatalytic activity for the decomposition of methyl orange. rsc.org The rigidity and multifunctional nature of triazine-carboxylate ligands facilitate the formation of stable and highly ordered frameworks. mdpi.com
Ligands in Nuclear Reprocessing for Actinide/Lanthanide Separation
One of the most significant applications of 1,2,4-triazine-based ligands is in the partitioning and transmutation strategy for advanced nuclear fuel cycles. Specifically, these ligands are used for the challenging separation of trivalent minor actinides (An(III)), such as americium (Am) and curium (Cm), from trivalent lanthanides (Ln(III)) in spent nuclear fuel. researchgate.netcore.ac.uk This separation is difficult due to the chemical similarities between these f-block elements. researchgate.net
Ligands containing soft N-donor atoms, like those in the 1,2,4-triazine ring, can exploit the subtle differences in bonding between actinides and lanthanides. core.ac.uk It is believed that actinide-ligand bonds have a greater covalent character than the predominantly ionic lanthanide-ligand bonds. core.ac.uk Quadridentate bis-triazine (B1207110) ligands, such as 6,6'-bis(1,2,4-triazin-3-yl)-2,2'-bipyridine (BTBP) and its derivatives, have shown high selectivity for actinide extraction. researchgate.netresearchgate.net
Further development led to ligands like CyMe₄-BTPhen, which incorporates a more rigid 1,10-phenanthroline (B135089) unit instead of a bipyridine unit. This modification results in remarkably high efficiency, selectivity, and faster extraction kinetics for Am(III) and Cm(III) over lanthanides. researchgate.net Hydrophilic sulfonated bis-1,2,4-triazine ligands have also been developed as highly effective reagents for separating actinides from lanthanides in the aqueous phase, presenting an alternative to solvent extraction methods. rsc.org
Table 2: Performance of Triazine-Based Ligands in Actinide/Lanthanide Separation
| Ligand | Key Feature | Separation Efficiency | Reference |
| C5-BTBP in cyclohexanone | High selectivity for An(III) extraction | Efficient separation of An(III) from Ln(III) | researchgate.net |
| CyMe₄-BTPhen | Rigid phenanthroline backbone | High efficiency, selectivity, and fast kinetics | researchgate.net |
| Hydrophilic tetrasulfonated bis-triazine | Water-soluble ligand | High selectivity for Am(III) complexation in aqueous phase | rsc.org |
| CyMe₄-hemi-BTBP | Quadridentate N-heterocycle | Forms 1:1 complexes with Eu(III), Ce(III), Yb(III) | nih.gov |
Molecular Grafting and Liquid Crystal Applications
The rigid, planar structure of the triazine core makes it an ideal scaffold for designing liquid crystalline materials. By synthetically grafting various side groups onto the triazine ring, a wide range of molecules with unique mesomorphic properties can be created. These materials are of interest for applications in displays and sensors. nih.govorientjchem.org
Star-shaped macromolecules with a central triazine core and peripheral chiral or long alkyl chains have been synthesized. nih.govresearchgate.net For instance, a tribranched macromolecule with a central triazine core connected to three peripheral triazine units, each substituted with chiral citronellyloxy groups, was synthesized. nih.gov While the macromolecule itself was an oil, its 1:1 salt with 4-dodecyloxybenzoic acid exhibited a Smectic C (SmC) mesophase. nih.gov This demonstrates how molecular complexation can be used to induce or modify liquid crystalline behavior.
Other designs include 1,3,5-triazine-2,4,6-tricarboxamide (B14697430) derivatives, which combine liquid crystal properties with aggregation-induced emission (AIE), making them promising for luminescent materials. orientjchem.org A series of 3-[4-(4′-alkoxybenzoyloxybenzylidene)amino]-1,2,4-triazines have also been synthesized, exhibiting nematic and smectic A mesophases depending on the length of the grafted alkoxy chain. researchgate.net Furthermore, the synthesis of mesomorphic 1,2,4-triazine-4-oxides shows another versatile route to new heterocyclic liquid crystals, with some chiral derivatives showing appreciable spontaneous polarization. rsc.org
In Vitro Biological Activity and Structure Activity Relationship Sar Studies of 1,2,4 Triazine 3 Carboxylate Derivatives
Antimicrobial Activity (In Vitro)
Derivatives of the 1,2,4-triazine (B1199460) core have demonstrated notable antimicrobial effects in laboratory settings. researchgate.net
A number of synthesized 1,2,4-triazine derivatives have shown inhibitory effects against various bacterial strains. researchgate.net Some 3-thio-1,2,4-triazine derivatives have been found to inhibit the growth of Gram-positive bacteria at concentrations ranging from 5-20 µg/ml. nih.gov The antibacterial activity of these compounds is influenced by the nature and position of substituents on the triazine ring. researchgate.net
For instance, a series of novel nih.govnih.govnih.govtriazino[3,4-h] nih.govpreprints.orgnaphthyridine-8-one-7-carboxylic acid derivatives were synthesized and evaluated for their in vitro antibacterial activity. oriprobe.com These compounds showed significant inhibitory activities, particularly against drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and multi-drug-resistant Escherichia coli strains. oriprobe.com The structure-activity relationship (SAR) for these derivatives indicated that compounds featuring electron-donating groups on an attached benzene (B151609) ring exhibited stronger antibacterial activity. oriprobe.com
While research has been conducted on the antibacterial properties of 1,2,4-triazine derivatives, specific efficacy data against Mycobacterium smegmatis for derivatives of sodium 1,2,4-triazine-3-carboxylate is not detailed in the provided search results. However, M. smegmatis is recognized as a useful, non-pathogenic model for studying drugs against Mycobacterium tuberculosis. nih.gov
Table 1: Antibacterial Activity of Selected 1,2,4-Triazine Derivatives
| Compound Class | Tested Strains | Activity/Concentration | Reference |
|---|---|---|---|
| 3-Thio-1,2,4-triazine derivatives | Gram-positive bacteria | Growth inhibition at 5-20 µg/ml | nih.gov |
| nih.govnih.govnih.govtriazino[3,4-h] nih.govpreprints.orgnaphthyridine-8-one-7-carboxylic acid derivatives | Methicillin-resistant Staphylococcus aureus (MRSA), Multi-drug-resistant Escherichia coli | Significant inhibitory activity | oriprobe.com |
Certain 1,2,4-triazine derivatives have also been investigated for their potential as antifungal agents. Research has shown that some of these compounds can inhibit the growth of various fungi. For example, some 3-thio-1,2,4-triazine derivatives were effective against fungi at a concentration of 5-20 microgram/ml. nih.gov
Studies on s-triazine (1,3,5-triazine) derivatives, a related class of compounds, have shown potent efficacy against pathogenic fungi like Candida and Cryptococcus species. nih.gov In one study, s-triazine hybrids were evaluated against Malassezia furfur, with some compounds showing higher potency than the reference drug ketoconazole. nih.gov For example, compound 14a in the study exhibited a Minimum Inhibitory Concentration (MIC) of 8.13 ± 0.27 µg/mL against M. furfur. nih.gov Another series of s-triazine derivatives showed moderate growth inhibition against C. albicans and C. neoformans. preprints.orgnih.gov While these findings are for the 1,3,5-triazine (B166579) isomer, they highlight the general potential of the triazine scaffold in antifungal drug discovery.
Table 2: Antifungal Activity of Selected Triazine Derivatives
| Compound Class | Tested Fungi | MIC/Activity | Reference |
|---|---|---|---|
| 3-Thio-1,2,4-triazine derivatives | Fungi | Growth inhibition at 5-20 µg/ml | nih.gov |
| s-Triazine hybrid (14a) | Malassezia furfur | 8.13 ± 0.27 µg/mL | nih.gov |
| s-Triazine derivative (2a) | C. albicans, C. neoformans | ~25% growth inhibition at 32 µg/mL | preprints.orgnih.gov |
The triazine scaffold is recognized for a wide spectrum of biological activities, including antiviral properties. researchgate.netresearchgate.net However, specific studies detailing the in vitro antiviral activity of this compound derivatives are limited in the available research.
Related heterocyclic compounds, such as 1,2,3-triazole derivatives, have been investigated for their antiviral potential. For instance, two 1,4-disubstituted-1,2,3-triazole derivatives were evaluated against the Chikungunya virus (CHIKV). nih.gov Both compounds demonstrated promising antiviral activity by interfering with different stages of the viral replication cycle. nih.gov While these compounds are isomers of 1,2,4-triazines, these findings suggest that the broader triazole/triazine family of compounds may be a source of potential antiviral agents.
Enzyme Inhibition Studies (In Vitro)
A significant area of research for 1,2,4-triazine derivatives has been their activity as enzyme inhibitors.
Derivatives of 1,2,4-triazine have emerged as a potent class of inhibitors for D-amino acid oxidase (DAAO), a flavoenzyme that has been explored as a therapeutic target. nih.govnih.govrsc.org Specifically, compounds based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione and 5-hydroxy-1,2,4-triazin-6(1H)-one scaffolds have been synthesized and shown to be powerful DAAO inhibitors. nih.govnih.govacs.org Many of these derivatives exhibit IC₅₀ values in the nanomolar range, indicating high potency. nih.govnih.govacs.org
The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore is noted for being metabolically resistant to O-glucuronidation, a common metabolic pathway that can inactivate other structurally related DAAO inhibitors. nih.govacs.org This metabolic stability, combined with high efficiency, makes these compounds promising candidates for further development. nih.govrsc.org
The inhibitory potency of these 1,2,4-triazine derivatives against human DAAO (h-DAAO) is highly dependent on the substituents. For the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione series, a variety of substituents at the 2-position have been explored. acs.org Compounds with a phenethyl group (11e) or a naphthalen-1-ylmethyl group (11h) at this position showed the most potent inhibitory activity, with IC₅₀ values of 70 nM and 50 nM, respectively. acs.org
For the 5-hydroxy-1,2,4-triazin-6(1H)-one series, substituents at the 3-position were found to be crucial for potency. nih.gov These derivatives were designed so that a branched chain at the 3-position could extend into a secondary binding site of the DAAO enzyme. nih.gov This design resulted in potent inhibitors with IC₅₀ values in the nanomolar range. nih.govnih.gov
Molecular modeling and docking studies have provided insights into the mechanism of inhibition. nih.govrsc.orgrsc.org These studies suggest that the triazine structure forms crucial hydrogen bonds with amino acid residues in the active site of the DAAO enzyme, such as Gly313 and Arg283. rsc.orgrsc.org Additionally, hydrophobic interactions with residues like Leu51 and His217 play a significant role in stabilizing the inhibitor within the binding site. rsc.orgrsc.org
Table 3: D-Amino Acid Oxidase (DAAO) Inhibitory Activity of Selected 1,2,4-Triazine Derivatives
| Compound Scaffold | Derivative | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | 11h (2-(naphthalen-1-ylmethyl)) | 50 | acs.org |
| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | 11e (2-phenethyl) | 70 | acs.org |
| 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione | 11a (2-methyl) | 2800 | acs.org |
| 5-hydroxy-1,2,4-triazin-6(1H)-one | 6b (3-phenethyl) | Potent, in nanomolar range | nih.govnih.gov |
D-Amino Acid Oxidase (DAAO) Inhibition
Pharmacophore Analysis and Metabolic Stability
Pharmacophore modeling for 1,2,4-triazine derivatives has been instrumental in understanding their interaction with biological targets. For instance, in the context of G-protein-coupled receptor 84 (GPR84) antagonism, a key feature of the pharmacophore is the ability of the 1,2,4-triazine scaffold to position substituents in a manner that allows for optimal interaction with the receptor's binding pocket. acs.orgresearchgate.net Molecular docking studies of 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole have provided insights into a potential binding mode for orthosteric antagonists of GPR84. acs.orgresearchgate.netnih.gov These in silico models, supported by mutagenesis studies, have been crucial in rationalizing the structure-activity relationships (SAR) observed for this class of compounds. acs.orgresearchgate.netnih.gov
The metabolic stability of 1,2,4-triazine derivatives is a critical aspect of their drug-like properties. Generally, the incorporation of nitrogen atoms into an aromatic system, such as in the 1,2,4-triazine ring, is a strategy employed to enhance metabolic stability by reducing the potential for oxidative metabolism. nih.gov Studies on 1,2,4-triazine derivatives as adenosine (B11128) A2A antagonists have shown that these compounds can exhibit good stability in rat liver microsomes. acs.org However, the metabolic fate can be species-dependent. For example, a triazine derivative acting as a Cathepsin K inhibitor showed good stability in human microsomes and hepatocytes but was cleared more rapidly in rodent microsomes and hepatocytes. nih.gov The scaffold-hopping approach, replacing a metabolically liable group with a more stable one like a 1,2,4-triazine, has been shown to improve metabolic stability in human liver microsomes. nih.gov
Table 1: Metabolic Stability of a Triazine Derivative Cathepsin K Inhibitor
| Species | System | Half-life (t½) |
|---|---|---|
| Human | Microsomes | >120 min |
| Human | Hepatocytes | 118 min |
| Rat | Microsomes | 23 min |
| Mouse | Microsomes | 4 min |
| Rat | Hepatocytes | 6 min |
Data from a study on a triazine derivative as a Cathepsin K inhibitor. nih.gov
Leucyl-tRNA Synthetase Inhibition
Certain derivatives of 1,2,4-triazine-2-carboxylic acid have been identified as inhibitors of leucyl-tRNA synthetase (LeuRS), a validated target for antimicrobial agents. nih.govrsc.org A study on a series of novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives demonstrated their potential as LeuRS inhibitors. nih.gov
In this study, the most potent compound, which contained a terminal amide fragment, exhibited significant growth inhibition of Mycobacterium smegmatis LeuRS. nih.gov The inhibitory activity was found to be dependent on the substitution pattern. Specifically, a compound with a 4-fluorophenyl group showed a high inhibitory effect on M. smegmatis LeuRS with a percent inhibition of 78.24 ± 4.05% at a concentration of 15 μg/mL. nih.gov This was a notable improvement compared to its carboxylic acid precursor, which showed only 12.89 ± 2.31% inhibition at the same concentration. nih.gov These findings suggest that the 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid scaffold is a promising starting point for the development of novel LeuRS inhibitors. nih.gov
Table 2: Leucyl-tRNA Synthetase (LeuRS) Inhibition by 7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic Acid Derivatives
| Compound | R1 Group | % Inhibition of M. smegmatis LeuRS at 15 μg/mL |
|---|---|---|
| Carboxylic Acid Precursor | 4-fluorophenyl | 12.89 ± 2.31 |
| Amide Derivative | 4-fluorophenyl | 78.24 ± 4.05 |
Data from a study on novel 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives. nih.gov
Other Enzyme Targets (e.g., Cathepsin K, Src Kinase, Abl/Abl-T315I, DHFR)
Cathepsin K: The 1,2,4-triazine scaffold has been utilized in the development of inhibitors for Cathepsin K, a cysteine protease involved in bone resorption. nih.govnih.gov A triazine derivative was reported to be a highly potent inhibitor of Cathepsin K with an IC50 of 1 nM. nih.gov This compound also demonstrated selectivity over other cathepsins, such as Cathepsin B (IC50 = 520 nM), Cathepsin L (IC50 = 1711 nM), and Cathepsin S (IC50 = 158 nM). nih.gov
Src Kinase: There is currently limited specific information available on the direct inhibition of Src kinase by 1,2,4-triazine-3-carboxylate derivatives in the reviewed literature. While irreversible inhibitors of c-Src kinase have been developed, these have focused on modifying existing promiscuous kinase inhibitors with an electrophile to target a non-conserved cysteine, a strategy not explicitly applied to the 1,2,4-triazine-3-carboxylate scaffold in the available research. nih.gov
Abl/Abl-T315I: The emergence of drug resistance in cancer therapy, particularly the T315I "gatekeeper" mutation in the Bcr-Abl kinase, has driven the search for new inhibitors. nih.govnih.gov While various scaffolds have been investigated for their ability to inhibit wild-type and T315I Bcr-Abl, specific data on 1,2,4-triazine-3-carboxylate derivatives is not extensively detailed in the provided search results. However, the broader class of 1,2,4-triazine derivatives has been explored for anticancer activities, suggesting the potential for this scaffold to be adapted for such targets. nih.gov
DHFR: Dihydrofolate reductase (DHFR) is a validated target for antimicrobial and anticancer agents. While various heterocyclic compounds, including those with a 1,2,4-triazole (B32235) or a 1,3,5-triazine nucleus, have been investigated as DHFR inhibitors, there is a lack of specific data in the provided search results on the inhibitory activity of 1,2,4-triazine-3-carboxylate derivatives against DHFR. nih.govnih.gov
Receptor Modulatory Activity (In Vitro)
G-Protein-Coupled Receptor 84 (GPR84) Antagonism
A significant area of research for 1,2,4-triazine derivatives has been their activity as antagonists of the G-protein-coupled receptor 84 (GPR84), a proinflammatory orphan receptor. acs.orgresearchgate.netnih.govnih.govqub.ac.uk High-throughput screening identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity and selective competitive antagonist of human GPR84. acs.orgnih.gov
Subsequent extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds to improve their potency and drug-like properties. acs.orgresearchgate.net These studies have explored modifications at various positions of the 1,2,4-triazine core and the indole (B1671886) moiety. acs.orgresearchgate.net For example, substitution of the anisole (B1667542) groups at the 5- and 6-positions of the triazine ring with halides led to a decrease in activity in an atomic-size-dependent manner. qub.ac.uk A lead compound from these studies demonstrated potent GPR84 antagonism with a favorable pharmacokinetic profile, making it suitable for further development. acs.orgresearchgate.netnih.govqub.ac.uk
Table 3: GPR84 Antagonist Activity of Selected 1,2,4-Triazine Derivatives
| Compound | Modification | pIC50 at human GPR84 |
|---|---|---|
| Lead Compound | 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole | High |
| Halide Substituted | Anisole groups replaced with halides | Decreased activity |
Data synthesized from studies on 1,2,4-triazine GPR84 antagonists. acs.orgqub.ac.uk
Benzodiazepine (B76468) Receptor Inhibition
Certain fused 1,2,4-triazine systems, specifically 3,7-disubstituted-4H- nih.govnih.govnih.govtriazino[3,4-a]phthalazines and their corresponding 4-ones, have been synthesized and evaluated for their ability to inhibit the specific binding of 3H-diazepam to benzodiazepine receptors (BZRs) in rat brain synaptosomal membranes. nih.gov These compounds demonstrated a range of inhibitory potencies, with Ki values from 220 nM to over 3000 nM. nih.gov This indicates that the triazinophthalazine scaffold can interact with the benzodiazepine binding site on GABAA receptors, although the affinity is moderate for the tested compounds. nih.govyoutube.com The benzodiazepine receptor is an allosteric modulatory site on the GABAA receptor, and ligands binding to this site can enhance, reduce, or have no effect on GABAergic transmission. nih.govyoutube.com
Neuroprotective Activity (In Vitro)
Novel 1,2,4-triazine derivatives have demonstrated significant neuroprotective effects in in vitro models of neuronal cell death. nih.govresearchgate.net Studies using differentiated rat pheochromocytoma (PC12) cells exposed to oxidative stress induced by hydrogen peroxide (H2O2) have shown that pretreatment with certain 5,6-diaryl-1,2,4-triazine derivatives can protect against H2O2-induced cell death. nih.gov This neuroprotective effect was associated with a significant reduction in the activation of caspase-3, a key enzyme in the apoptotic cascade. nih.gov
Furthermore, these triazine derivatives were found to impair the activation of NF-kappaB, a transcription factor that regulates genes involved in inflammatory and stress responses. nih.gov The protective effect of these compounds was observed to be dependent on the nature of the substituent at the 3-position of the triazine ring, with compounds containing a 3-thiomethyl group being the most potent. researchgate.net The neuroprotective properties of these 1,2,4-triazine derivatives suggest their potential as a promising therapeutic approach for neurodegenerative diseases. nih.gov
Anticonvulsant Activity (In Vitro/In Vivo Preclinical)
Derivatives of 1,2,4-triazine have been investigated for their potential as anticonvulsant agents in preclinical studies. researchgate.netnih.gov A study involving a series of 5,6-bisaryl-1,2,4-triazine-3-thiol-substituted derivatives demonstrated notable anticonvulsant effects in both maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in mice. researchgate.net Specifically, compounds featuring bis(4-bromophenyl) and pyridyl substituents, such as compounds 2c and 2d in the study, showed significant protection, with up to 70% and 80% protection in the PTZ and MES-induced seizure models, respectively. researchgate.net Computational docking studies have suggested that the potential mechanism of action for their antiseizure activity could be through interaction with the GABA-A receptor. researchgate.net
It is noteworthy that other related heterocyclic systems, such as 1,2,4-triazole-3-thiones, have also been extensively studied for their anticonvulsant properties, with some derivatives showing potent activity in the mouse maximal electroshock-induced seizure model. nih.govnih.gov These findings in related heterocyclic structures further support the potential of nitrogen-containing heterocycles in the development of novel anticonvulsant therapies.
General Structure-Activity Relationship (SAR) Insights (In Vitro Research)
The biological activity of 1,2,4-triazine derivatives is highly dependent on the nature and position of substituents on the triazine core. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the potency and other pharmacological properties of these compounds. nih.govnih.gov
The type and position of substituents on the 1,2,4-triazine ring have a profound impact on their biological activity. For instance, in a series of GPR84 antagonists based on a 1,2,4-triazine scaffold, it was found that substitutions at the 5- and 6-positions of the triazine ring were critical for activity. nih.gov The initial hit compound contained anisole groups at these positions. nih.gov However, when these were replaced with halides, a decrease in activity was observed, which was dependent on the atomic size of the halogen. nih.gov Furthermore, the introduction of a more electronegative and larger pyridine (B92270) analogue at this position also resulted in a significant loss of activity. nih.gov
In another study focusing on antitumor agents, novel 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(6-substituted benzo/(thiazol)-2-yl)acetamide derivatives were synthesized. nih.gov Among these, a compound with a 6-methylbenzothiazole (B1275349) moiety was identified as the most active antitumor agent with a selective profile. nih.gov This highlights the importance of the substituent on the benzothiazole (B30560) ring in influencing the antiproliferative activity.
| Compound Series | Position of Substitution | Substituent | Effect on Bioactivity | Reference |
|---|---|---|---|---|
| GPR84 Antagonists | 5- and 6-positions | Halides | Decreased activity (size-dependent) | nih.gov |
| GPR84 Antagonists | 5- and 6-positions | Pyridine analogue | Significant loss of activity | nih.gov |
| Antitumor Agents | 6-position of benzothiazole moiety | Methyl group | Most active antitumor compound | nih.gov |
The synthesis of unsymmetrically substituted 1,2,4-triazines, particularly at the 5- and 6-positions, can lead to the formation of regioisomeric mixtures. nih.gov The separation and characterization of these regioisomers are essential, as their biological activities can differ significantly. Research has shown that the reaction of unsymmetrical 1,2-diketones with hydrazides produces mixtures of 5,6-diaryl triazine regioisomers. nih.gov
In one study, the specific configuration of a regioisomer with a phenyl group at the 5-position and a benzoic acid at the 6-position of the 1,2,4-triazine ring was confirmed. nih.gov This knowledge of the exact regioisomeric structure allowed for further structural diversification by functionalizing the carboxylic acid group to produce a series of amides, demonstrating the importance of controlling regiochemistry in the design of new derivatives. nih.gov The synthesis of nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5-ones has also been shown to be regioselective, yielding the angular regioisomers over the linear isomers. nih.gov
The introduction of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to enhance their pharmacological properties. nih.gov Fluorination can influence factors such as metabolic stability, binding affinity, and membrane permeability. In the context of triazole derivatives, which are structurally related to triazines, the incorporation of fluorine has been reported to enhance their pharmacological activity, making them more promising as drug candidates. nih.gov
For example, fluorinated 1,2,3-triazole derivatives have shown remarkable cytotoxicity against various human carcinoma cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov While specific studies on the systematic fluorination of 1,2,4-triazine-3-carboxylate derivatives are not detailed in the provided context, the general principles observed in closely related heterocyclic systems suggest that fluorination could be a valuable strategy for modulating the biological activities of this class of compounds as well.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways
The synthesis of 1,2,4-triazine (B1199460) derivatives is an active area of research, with ongoing efforts to develop more efficient and versatile methodologies. researchgate.net Current strategies often involve the condensation, cyclization, and alkylation of precursors. researchgate.net Future research is anticipated to focus on innovative synthetic routes that offer improved yields, regioselectivity, and access to a wider diversity of functionalized analogues.
One promising direction is the application of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for certain 1,2,4-triazine derivatives. ijpsr.info Another avenue involves the Suzuki cross-coupling reaction, which has been successfully used to create biaryl 1,2,4-triazines by coupling bromotriazines with boronic acid derivatives. nih.gov The development of new catalytic systems could further expand the scope of such cross-coupling reactions.
Future synthetic strategies may also explore:
Flow Chemistry: For safer, more scalable, and automated synthesis.
C-H Activation: For direct functionalization of the triazine core, reducing the need for pre-functionalized starting materials.
Multicomponent Reactions: To construct complex triazine derivatives in a single step from simple precursors.
Exploration of Advanced Reactivity and Selectivity
The 1,2,4-triazine ring is an electron-deficient system, which makes it susceptible to nucleophilic substitution rather than electrophilic substitution. researchgate.netnih.gov A significant area of its reactivity involves the inverse electron demand Diels-Alder (IEDDA) reaction, a powerful tool for constructing complex heterocyclic systems. sigmaaldrich.comnih.gov
Future research will likely delve deeper into controlling the reactivity and selectivity of these transformations. For instance, studies on methyl 1,2,3-triazine-5-carboxylate have shown that substitution at different positions on the triazine ring can dramatically alter reaction rates. nih.gov Understanding these electronic and steric effects is crucial for designing selective syntheses. The exploration of regioselective intramolecular cyclization is another key area, as demonstrated in the synthesis of thiazolo[3,2-b]-1,2,4-triazinone derivatives. nih.gov
Integration with Emerging Computational Methodologies
Computational chemistry is becoming an indispensable tool in the study of 1,2,4-triazine derivatives. Techniques like Density Functional Theory (DFT) and molecular docking are increasingly used to predict molecular structures, electronic properties, and biological interactions. nih.govnih.gov
For example, DFT calculations have been employed to investigate the electronic properties of 1,2,4-triazine derivatives for use as dye-sensitized solar cells (DSSCs). nih.gov These studies help in understanding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and energy gaps, which are critical for device performance. nih.gov
In drug discovery, molecular docking is used to predict the binding modes of 1,2,4-triazine-based inhibitors within the active sites of target proteins, such as Focal Adhesion Kinase (FAK) and α-glucosidase. nih.govnih.gov This structure-based drug design approach helps in the rational design of more potent and selective inhibitors. nih.govacs.org Future work will likely involve the use of more advanced computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM), to provide a more dynamic and accurate picture of these interactions.
Expansion of Applications in Functional Materials
The unique optoelectronic properties of π-conjugated organic molecules make 1,2,4-triazine derivatives attractive candidates for functional materials. nih.gov Research has demonstrated their potential in organic light-emitting diodes (OLEDs) and as components of photo- and electroluminescent materials. nih.govrsc.org
Recent studies have shown that binuclear lead(II) complexes with a 1,2,4-triazine ligand can be used as the emitting layer in OLEDs. nih.gov Furthermore, 1,2,4-triazine-based materials are being investigated for their application in dye-sensitized solar cells. nih.gov The future in this field points towards creating more advanced molecules for phosphorescent OLEDs (PhOLEDs) and materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org
Discovery of New In Vitro Biological Targets and Mechanisms
Derivatives of 1,2,4-triazine exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ijpsr.inforesearchgate.net A significant body of research is dedicated to identifying new biological targets and elucidating the mechanisms of action for these compounds.
Recent studies have identified 1,2,4-triazine derivatives as potent inhibitors of several key enzymes and receptors implicated in disease:
Focal Adhesion Kinase (FAK) Inhibitors: Novel 1,2,4-triazine scaffolds have been synthesized and shown to inhibit FAK, with potent antiproliferative activity against glioblastoma and colon cancer cell lines. nih.gov
Pyruvate Dehydrogenase Kinase (PDK) Inhibitors: Hybrid molecules containing a 1,2,4-amino triazine core have demonstrated the ability to inhibit PDK1 and PDK4, enzymes overexpressed in aggressive cancers like pancreatic ductal adenocarcinoma. nih.govnih.gov These inhibitors were found to induce cancer cell death by apoptosis. nih.govnih.gov
Adenosine (B11128) A₂A Receptor Antagonists: Structure-based drug design has led to the discovery of potent and selective 1,2,4-triazine antagonists of the adenosine A₂A receptor, with potential applications in treating Parkinson's disease. nih.govacs.org
α-Glucosidase Inhibitors: 1,2,4-triazine derivatives bearing a carbazole (B46965) moiety have been identified as a new class of potent, non-competitive α-glucosidase inhibitors. nih.gov
The wide range of observed biological activities suggests that the 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry. Future research will likely focus on expanding the library of these derivatives and screening them against a wider array of biological targets to uncover new therapeutic applications. nih.gov
Table 1: Selected Biological Activities of 1,2,4-Triazine Derivatives
| Derivative Class | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| 3-Amino-1,2,4-triazines | PDK1 Inhibitors | Potent and subtype-selective inhibitors effective against human pancreatic KRAS mutated cancer cells. nih.gov | nih.gov |
| 5,6-Biaryl-1,2,4-triazine-3-amines | Adenosine A₂A Receptor Antagonists | Identified through structure-based design as potent and selective antagonists. nih.gov | nih.gov |
| 1,2,4-Triazines with Carbazole Moiety | α-Glucosidase Inhibitors | Act as non-competitive inhibitors, with compound 7k showing an IC50 value of 4.27 µM. nih.gov | nih.gov |
| Fused 1,2,4-Triazine Aryl Derivatives | Anticancer | Identified as potent inhibitors targeting CYP1A1 activity. ijpsr.info | ijpsr.info |
| Pyrazolo[4,3-e] ijpsr.inforesearchgate.netnih.govtriazine Sulphonamides | Anticancer (Breast Cancer) | Showed stronger cytotoxic activity than cisplatin (B142131) in MCF-7 and MDA-MB-231 cell lines. nih.gov | nih.gov |
Challenges and Opportunities in 1,2,4-Triazine-3-Carboxylate Research
The field of 1,2,4-triazine-3-carboxylate research is not without its challenges. The synthesis of specifically substituted derivatives can be complex, requiring multi-step procedures and optimization to achieve good yields and selectivity. nih.gov Furthermore, while many derivatives show promising in vitro activity, translating this to in vivo efficacy requires overcoming challenges related to pharmacokinetics and potential toxicity. nih.gov
Despite these hurdles, the opportunities are vast. The versatility of the 1,2,4-triazine core allows for extensive chemical modification, enabling the fine-tuning of properties for specific applications. nih.gov The proven success in identifying potent enzyme inhibitors and receptor modulators underscores the potential for developing novel therapeutics for a range of diseases, from cancer to neurodegenerative disorders. nih.govnih.govnih.gov In materials science, the potential to create novel photo- and electroluminescent materials opens doors for next-generation electronic devices. rsc.org The continued synergy between synthetic chemistry, computational modeling, and biological screening will be paramount in unlocking the full potential of this important class of heterocyclic compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium 1,2,4-triazine-3-carboxylate, and how can common impurities be mitigated?
- Methodological Answer : Ethyl 1,2,4-triazine-3-carboxylate (a precursor) can be synthesized via Diels–Alder reactions using tert-butyl-substituted dienophiles, as demonstrated in triazine-based cycloadditions . Subsequent hydrolysis under alkaline conditions (e.g., NaOH/EtOH) yields the sodium carboxylate. Common impurities include unreacted starting materials or byproducts from incomplete hydrolysis. Mitigation strategies:
- Purification : Use column chromatography (silica gel, eluent: EtOAc/MeOH 20:1) or recrystallization .
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for aromatic protons (δ 7.2–7.4 ppm for triazine ring protons) and ester/carboxylate signals (e.g., δ 3.8–4.1 ppm for methoxy groups in precursors) .
- ¹³C NMR : Carboxylate carbon at ~162 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 153.139) .
- FT-IR : Carboxylate C=O stretch at ~1700 cm⁻¹ .
Q. What are the critical considerations for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or photodegradation .
- Handling : Use gloves and fume hoods; avoid inhalation (potential respiratory irritant) .
Advanced Research Questions
Q. How do electronic substituents on the triazine ring influence the compound’s reactivity in cycloaddition reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro, carboxylate) increase the electrophilicity of the triazine ring, enhancing reactivity in Diels–Alder reactions. Computational studies (e.g., DFT calculations) can model substituent effects on frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity . Example: Ethyl 1,2,4-triazine-3-carboxylate reacts with dienophiles at the C5 position due to electron-deficient C3 carboxylate directing effects .
Q. What strategies can resolve contradictions in reported biological activity data for triazine carboxylate derivatives?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assays for cytotoxicity, fixed cell lines like HeLa or MCF-7) .
- Meta-Analysis : Compare datasets across studies, adjusting for variables like solvent (DMSO concentration ≤0.1%) or incubation time (24–72 hours) .
- Structure-Activity Relationship (SAR) : Correlate substituent patterns (e.g., methyl vs. phenyl groups) with bioactivity trends .
Q. How can molecular docking studies inform the design of this compound derivatives with enhanced anti-proliferative activity?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR) or DNA repair enzymes (e.g., PARP) based on triazine’s heterocyclic pharmacophore .
- Docking Workflow :
Prepare ligand structures (e.g., protonation states at pH 7.4).
Use AutoDock Vina or Schrödinger Suite for binding affinity predictions.
Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
